N,N'-Bis(3-amino-5-fluoro-2-methyl)azide
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Overview
Description
N,N'-Bis(3-amino-5-fluoro-2-methyl)azide is a synthetic organic compound characterized by the presence of multiple functional groups, including amino, fluoro, and triazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-Bis(3-amino-5-fluoro-2-methyl)azide typically involves multi-step organic reactions. One common approach is the diazotization of 3-amino-5-fluoro-2-methylaniline followed by coupling with 3-amino-5-fluoro-2-methylaniline under controlled conditions. The reaction conditions often include acidic or basic environments, specific temperatures, and the use of catalysts to facilitate the formation of the triazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including reagent concentrations, temperature, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N'-Bis(3-amino-5-fluoro-2-methyl)azide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The triazenyl group can be reduced to form corresponding amines.
Substitution: The fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N'-Bis(3-amino-5-fluoro-2-methyl)azide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N'-Bis(3-amino-5-fluoro-2-methyl)azide involves its interaction with specific molecular targets. The triazenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of biological processes. The fluoro groups enhance the compound’s stability and reactivity, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another compound with halogen substitution, used in various chemical reactions.
Ammonium thiocyanate: Known for its applications in chemical synthesis and industrial processes.
Uniqueness
N,N'-Bis(3-amino-5-fluoro-2-methyl)azide is unique due to its combination of amino, fluoro, and triazenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15F2N5 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-N-[(3-amino-5-fluoro-2-methylphenyl)diazenyl]-5-fluoro-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H15F2N5/c1-7-11(17)3-9(15)5-13(7)19-21-20-14-6-10(16)4-12(18)8(14)2/h3-6H,17-18H2,1-2H3,(H,19,20) |
InChI Key |
IBORULKPZQOCNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NN=NC2=CC(=CC(=C2C)N)F)F)N |
Origin of Product |
United States |
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